molecular formula C10H9BrN2O3 B8319140 N-allyl-2-bromo-5-nitro-benzamide

N-allyl-2-bromo-5-nitro-benzamide

Cat. No.: B8319140
M. Wt: 285.09 g/mol
InChI Key: RACFGDNLNJZBIR-UHFFFAOYSA-N
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Description

N-allyl-2-bromo-5-nitro-benzamide is a small molecule building block of high interest in medicinal chemistry and drug discovery research. It features a benzamide core substituted with bromo and nitro groups at the 2 and 5 positions of the benzene ring, respectively, and an N-allyl functionality. This specific substitution pattern makes it a versatile intermediate for synthesizing more complex molecules. The bromo group serves as a handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents . The electron-withdrawing nitro group can influence the electronic properties of the aromatic system and can itself be reduced to an amino group, providing a pathway to a different set of chemical derivatives. The N-allyl side chain offers potential for further functionalization through reactions at the double bond. Compounds with similar benzamide scaffolds, particularly those containing bromo and nitro substituents, are frequently employed in the synthesis of potential therapeutic agents and have been investigated for various biological activities. Research on analogous structures highlights their application in creating molecules with antibacterial properties . Furthermore, the structural framework is similar to that found in compounds studied as enzyme inhibitors, such as urease and α-glucosidase inhibitors, which are relevant for treating infections and metabolic disorders like diabetes . This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this compound using appropriate safety precautions.

Properties

Molecular Formula

C10H9BrN2O3

Molecular Weight

285.09 g/mol

IUPAC Name

2-bromo-5-nitro-N-prop-2-enylbenzamide

InChI

InChI=1S/C10H9BrN2O3/c1-2-5-12-10(14)8-6-7(13(15)16)3-4-9(8)11/h2-4,6H,1,5H2,(H,12,14)

InChI Key

RACFGDNLNJZBIR-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Br

Origin of Product

United States

Scientific Research Applications

Biological Applications

1. Inhibition of Enzymes Related to Alzheimer's Disease

Recent studies have highlighted the potential of benzamide derivatives, including N-allyl-2-bromo-5-nitro-benzamide, as dual inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are crucial targets in Alzheimer's disease therapy.

Case Study: AChE and BACE1 Inhibition

A study conducted by Koca et al. synthesized several benzamide derivatives and evaluated their inhibitory activity against AChE and BACE1. Among these, compounds similar to this compound demonstrated promising inhibitory effects, with IC50_{50} values ranging from 0.056 to 2.57 μM for AChE inhibition and from 9.01 to 87.31 μM for BACE1 inhibition .

Table 1: Inhibitory Activity of Benzamide Derivatives

CompoundAChE IC50_{50} (μM)BACE1 IC50_{50} (μM)
Compound I1.57Not reported
Compound II1.4711.40
This compoundTBDTBD

2. Anticancer Activity

Benzamide derivatives have also been investigated for their anticancer properties. The structural features of this compound may enhance its interaction with cellular targets involved in cancer progression.

Case Study: Anticancer Screening

In a screening study, various benzamide derivatives were tested against different cancer cell lines. Preliminary results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against breast and lung cancer cell lines, suggesting potential for further development as anticancer agents .

Materials Science Applications

1. Polymer Chemistry

N-allyl derivatives are often utilized in polymer chemistry due to their ability to participate in radical polymerization processes. The incorporation of this compound into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials.

Table 2: Properties of Polymers with N-Allyl Additives

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polyethylene12030
Polystyrene13025
With N-Allyl Additive15035

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-allyl-2-bromo-5-nitro-benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitution, leveraging intermediates like 2-bromo-5-nitrobenzoic acid. For example, brominated benzamide derivatives are often synthesized using coupling agents (e.g., SOCl₂ for acid activation) and catalysts like Pd(OAc)₂ . Optimization involves adjusting reaction temperature, solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of allyl groups to brominated precursors, monitored via TLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : To confirm allyl group incorporation (δ ~5–6 ppm for vinyl protons) and aromatic substitution patterns .
  • FT-IR : To verify amide C=O stretching (~1650 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS or GC-MS for molecular ion validation and fragmentation analysis .

Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?

  • Methodological Answer : Stability tests involve:

  • Thermogravimetric Analysis (TGA) : To evaluate decomposition temperatures.
  • Hygroscopicity Tests : Monitor weight changes under controlled humidity.
  • Light Sensitivity : Store aliquots in amber vials and compare NMR spectra pre- and post-exposure .

Advanced Research Questions

Q. How can contradictory data in reported synthetic yields (e.g., 68% vs. 81%) for brominated benzamide derivatives be resolved?

  • Methodological Answer : Systematic analysis of variables such as:

  • Catalyst Loading : Higher Pd concentrations may improve coupling efficiency but increase side products .
  • Purification Methods : Column chromatography vs. recrystallization impacts yield purity .
  • Reaction Monitoring : Real-time HPLC tracking to identify intermediates and optimize reaction termination .

Q. What computational approaches are suitable for predicting the reactivity of the nitro and allyl groups in further functionalization?

  • Methodological Answer :

  • DFT Calculations : To model electrophilic aromatic substitution (nitro group as meta-director) and allyl group participation in cycloadditions.
  • Molecular Dynamics Simulations : Solvent effects on reaction pathways (e.g., DMSO vs. THF) .
  • Docking Studies : If exploring bioactivity, predict interactions with target proteins using software like AutoDock .

Q. What challenges arise in X-ray crystallography for this compound, and how can they be addressed?

  • Methodological Answer :

  • Crystal Growth : Nitro groups may hinder crystallization; use slow evaporation with mixed solvents (e.g., CHCl₃/hexane).
  • Data Refinement : SHELXL-2018 is recommended for handling twinning or high thermal motion in the allyl moiety .
  • Disorder Modeling : Apply restraints to bromine and nitro group positions during refinement .

Data Interpretation and Validation

Q. How can researchers validate the purity of this compound when minor impurities are detected in HPLC?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Assign all protons and carbons to confirm absence of unreacted intermediates.
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N/Br ratios .
  • Spiking Experiments : Add suspected impurities (e.g., unreacted benzoic acid) to confirm retention times .

Q. What strategies mitigate hazards during large-scale synthesis without compromising yield?

  • Methodological Answer :

  • Batch Reactors with Cooling Jackets : Control exothermic reactions (e.g., nitration steps).
  • Inert Atmosphere : Use N₂ or Ar to prevent oxidation of allyl groups.
  • Waste Neutralization Protocols : Quench residual bromine with Na₂S₂O₃ .

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